Cas no 2172200-79-0 (4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid)

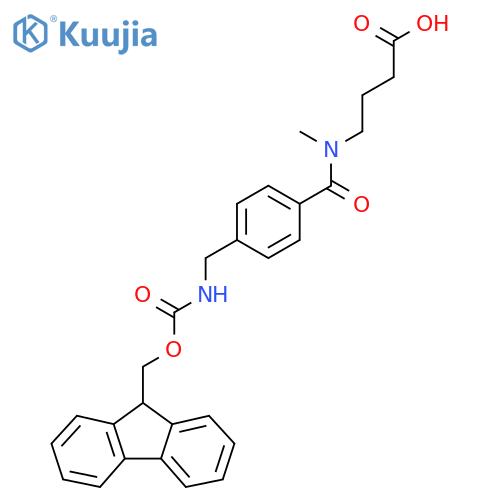

2172200-79-0 structure

商品名:4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid

4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid

- EN300-1509116

- 4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid

- 2172200-79-0

-

- インチ: 1S/C28H28N2O5/c1-30(16-6-11-26(31)32)27(33)20-14-12-19(13-15-20)17-29-28(34)35-18-25-23-9-4-2-7-21(23)22-8-3-5-10-24(22)25/h2-5,7-10,12-15,25H,6,11,16-18H2,1H3,(H,29,34)(H,31,32)

- InChIKey: WHXLCYVIGVTQJE-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC1C=CC(=CC=1)C(N(C)CCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 713

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1509116-500mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-5000mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-1000mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-250mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-50mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-1.0g |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1509116-10000mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-100mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1509116-2500mg |

4-(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-N-methylformamido)butanoic acid |

2172200-79-0 | 2500mg |

$6602.0 | 2023-09-27 |

4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

2172200-79-0 (4-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}-N-methylformamido)butanoic acid) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 506-17-2(cis-Vaccenic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬